molecular formula C4H10ClNO3 B2375865 n-Methylserine hydrochloride CAS No. 141193-65-9; 2480-26-4

n-Methylserine hydrochloride

Cat. No.: B2375865
CAS No.: 141193-65-9; 2480-26-4
M. Wt: 155.58
InChI Key: ZLTMGTWVKIIMRC-DFWYDOINSA-N
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Description

Historical Background and Discovery

N-Methylserine was first synthesized in the mid-20th century as part of efforts to study post-translational modifications of amino acids and their biochemical roles. Early synthetic routes involved reductive alkylation of L-serine with formaldehyde, though these methods often resulted in racemization or side reactions. The development of advanced protection-deprotection strategies, such as the use of tert-butyldimethylsilyl (TBDMS) groups for hydroxyl protection, enabled the efficient production of enantiomerically pure N-methylserine derivatives. The hydrochloride salt form emerged as a stable and water-soluble variant, facilitating its use in laboratory settings.

Chemical Classification and Nomenclature

N-Methylserine hydrochloride belongs to the class of non-proteinogenic α-amino acids , characterized by a methyl group substitution on the nitrogen atom of the amino group. Its systematic IUPAC name is (S)-3-hydroxy-2-(methylamino)propanoic acid hydrochloride. Key structural and physicochemical properties include:

Property Value
Molecular formula C₄H₁₀ClNO₃
Molar mass 155.58 g/mol
Optical activity [α]D +9.5° (c = 1 in 1 M HCl)
Physical form White crystalline powder

The compound exhibits zwitterionic behavior in aqueous solutions, with a pKa of approximately 2.3 (carboxyl group) and 9.2 (amino group). Its hydrochloride form enhances solubility in polar solvents, making it suitable for peptide synthesis.

Significance in Biochemical Research

This compound plays a pivotal role in advancing understanding of peptide biochemistry and enzyme mechanisms:

  • Peptide Synthesis : The methyl group on the nitrogen atom reduces hydrogen-bonding capacity, enabling the design of peptides with enhanced metabolic stability and altered conformational dynamics. This property is exploited in developing protease-resistant therapeutic peptides.
  • Hyaluronan Production : Studies demonstrate that N-methylserine stimulates hyaluronan synthase activity in human fibroblasts, promoting the synthesis of high-molecular-weight hyaluronan, a critical component of extracellular matrices.
  • Neurotransmitter Research : Derivatives of N-methylserine are investigated for their potential to modulate serotonin receptors, offering insights into treatments for neurological disorders.

Relationship to L-Serine and Other Amino Acid Derivatives

This compound is structurally related to L-serine but distinct in its N-methylation, which confers unique biochemical properties:

  • Comparison with L-Serine : Unlike L-serine, which participates directly in protein biosynthesis, N-methylserine is excluded from ribosomal translation due to its modified backbone. However, it serves as a precursor in non-ribosomal peptide synthesis.
  • Analogues and Derivatives :
    • Sarcosine (N-methylglycine) : Shares the N-methyl modification but lacks the hydroxyl group, reducing polarity.
    • N-Methylthreonine : Features an additional methyl group on the β-carbon, influencing steric interactions in peptide chains.

The hydroxyl group in N-methylserine allows site-specific modifications, such as phosphorylation or glycosylation, enabling tailored applications in drug design.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-3-hydroxy-2-(methylamino)propanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO3.ClH/c1-5-3(2-6)4(7)8;/h3,5-6H,2H2,1H3,(H,7,8);1H/t3-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLTMGTWVKIIMRC-DFWYDOINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(CO)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN[C@@H](CO)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Compounds:

L-Methionine Methyl Ester Hydrochloride (): Contains a methyl ester and a thioether group.

Meclofenoxate Hydrochloride (): A nootropic agent with a phenoxyacetate ester and dimethylamino group. Shares the hydrochloride salt feature but differs in functional groups (ester vs. hydroxyl groups in n-Methylserine) .

Clindamycin Hydrochloride (): A lincosamide antibiotic with a sulfur-containing sugar moiety. Structural complexity contrasts with the simpler amino acid derivative structure of this compound .

Table 1: Structural and Regulatory Comparison of Hydrochlorides

Compound Key Functional Groups Regulatory Status Evidence ID
n-Methylserine HCl Amino acid, methylamine, HCl Not available in evidence -
L-Methionine Methyl Ester HCl Thioether, methyl ester, HCl SVHC (REACH)
Meclofenoxate HCl Phenoxyacetate, dimethylamine No regulatory flags
Clindamycin HCl Sugar, thioether, HCl Not assessed in evidence

Analytical Methodologies

Hydrochlorides in the evidence are commonly analyzed via RP-HPLC and UV spectroscopy:

  • Bamifylline Hydrochloride (): Calibrated using RP-HPLC with a linear range (R² > 0.999), suggesting applicability to n-Methylserine HCl .
  • Amitriptyline Hydrochloride (): Accuracy data (98–102%) validate HPLC precision for related compounds .

Table 2: Analytical Parameters for Hydrochlorides

Compound Method Key Parameter Evidence ID
Bamifylline HCl RP-HPLC Linear range: 5–50 µg/mL
Amitriptyline HCl RP-HPLC Accuracy: 98–102%
Ephedrine HCl UV Spectroscopy λ_max: 257 nm

Q & A

Q. What are the optimal laboratory-scale synthesis routes for N-Methylserine hydrochloride, and how can reaction conditions be systematically optimized?

  • Methodological Answer: Synthesis of N-Methylserine hydrochloride typically involves reductive amination or alkylation of serine derivatives. To optimize reaction conditions (e.g., temperature, pH, solvent systems), employ factorial design experiments. For example, varying molar ratios of methylating agents (e.g., methyl iodide) and monitoring yield via HPLC can identify optimal parameters . Purification often involves recrystallization or column chromatography, with purity confirmed by melting point analysis and NMR spectroscopy .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound, and how should data be interpreted?

  • Methodological Answer: Use ¹H/¹³C NMR to confirm structural integrity, focusing on methyl group integration (~δ 2.5–3.5 ppm for N-methyl protons) and chiral center retention. Pair this with HPLC-MS for purity assessment (>98%) and to detect byproducts . For salt form verification, conduct FT-IR to identify hydrochloride-specific peaks (e.g., ~2500 cm⁻¹ for N–H stretching) .

Q. How can researchers quantify this compound in biological matrices, and what validation parameters are critical?

  • Methodological Answer: Adapt gas chromatography (GC-FID) or LC-MS/MS methods validated for similar hydrochlorides. For biological samples (e.g., plasma), employ protein precipitation with acetonitrile, followed by derivatization to enhance volatility for GC analysis. Validate sensitivity (LOD < 0.1 µg/mL), linearity (R² > 0.99), and recovery rates (85–115%) per ICH guidelines .

Advanced Research Questions

Q. How do reaction mechanisms and stereochemical outcomes vary in this compound synthesis under different catalytic systems?

  • Methodological Answer: Investigate catalytic systems (e.g., Pd/C vs. enzymatic catalysts) using kinetic studies and isotopic labeling (e.g., ¹⁵N-tracing). Monitor enantiomeric excess via chiral HPLC or polarimetry. Computational modeling (DFT) can predict transition states and explain stereoselectivity discrepancies .

Q. What strategies mitigate degradation of this compound under varying pH and temperature conditions?

  • Methodological Answer: Conduct accelerated stability studies (ICH Q1A) by exposing the compound to pH 1–13 and 40–60°C. Analyze degradation products via LC-MS and identify hydrolytic pathways (e.g., demethylation). Stabilize formulations using lyophilization or buffered excipients (e.g., citrate, pH 4–6) .

Q. How can contradictory bioactivity data for this compound in cellular models be resolved?

  • Methodological Answer: Replicate assays across multiple cell lines (e.g., HEK293 vs. HepG2) under controlled oxygen and nutrient conditions. Use siRNA knockdown to confirm target specificity. Perform meta-analysis of dose-response curves (EC₅₀/IC₅₀) to identify outlier protocols .

Q. What advanced computational methods predict the pharmacokinetic behavior of this compound?

  • Methodological Answer: Apply PBPK modeling (e.g., GastroPlus®) using logP, pKa, and solubility data. Validate predictions against in vivo absorption studies in rodent models. Adjust for renal clearance rates using molecular weight (<300 Da) and plasma protein binding assays .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported NMR or crystallographic data for this compound?

  • Methodological Answer: Cross-validate data with independent techniques:
  • Compare experimental NMR shifts to predicted values (e.g., ACD/Labs or ChemDraw).
  • Resolve crystal structure ambiguities via Rietveld refinement or single-crystal XRD.
  • Re-examine sample purity (>99%) and solvent effects (DMSO vs. CDCl₃) .

Safety and Compliance

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer: Follow OSHA/NIOSH guidelines:
  • Use fume hoods for synthesis/purification to avoid inhalation of hydrochloride vapors.
  • Store in airtight containers with desiccants to prevent hygroscopic degradation.
  • Dispose of waste via neutralization (e.g., sodium bicarbonate) and EPA-approved channels .

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